molecular formula C16H17NO B1409057 1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine CAS No. 1314761-52-8

1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine

Cat. No. B1409057
CAS RN: 1314761-52-8
M. Wt: 239.31 g/mol
InChI Key: MDRKBNPYZAEZSL-UHFFFAOYSA-N
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Description

“1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine” is a chemical compound with the CAS number 1314761-52-8 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis of Cyclopropyl Amines

The synthesis of cyclopropyl amines, including derivatives similar to "1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine," involves the reaction of enamines with Et3Al and CH2I2, leading to cyclopropyl amines in high yields. This method demonstrates the advantage of using aluminum carbenoids over traditional cyclopropanation reagents, such as diazomethane and Simmons–Smith reagents, for the preparation of cyclopropyl amines (Kadikova et al., 2015).

Lewis Acid-Catalyzed Ring-Opening Reactions

A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described. This reaction proceeds at room temperature and maintains the enantiomeric purity of the cyclopropane to the acyclic product. This methodology has been applied in the enantioselective synthesis of compounds, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Lifchits & Charette, 2008).

Photostability Studies of NIR Probes

Research involving the synthesis and photophysical characterization of near-infrared (NIR) probes with various terminals, including those similar in structure to "this compound," has been conducted. These studies focus on the influence of different substituents on the acid-base equilibrium and photostability, contributing to the development of stable NIR probes for biological applications (Raju et al., 2016).

Iron-Mediated Synthesis of Pyrroles

The iron-mediated synthesis of pyrroles from cyclopropanes and amines via sequential ring opening–cyclization–dehydrogenation reactions showcases the use of cyclopropane derivatives as precursors for synthesizing heterocyclic motifs. This method provides an efficient route to synthesizing substituted pyrroles, which are significant in various chemical and pharmaceutical applications (Snieckus & Frota, 2015).

Antifungal Activity of Mannich Bases

A series of compounds, including derivatives of "this compound," have been synthesized and evaluated for antifungal activity. These compounds exhibit promising antifungal properties against several pathogenic fungal strains, highlighting the potential for developing new antifungal agents (Nimbalkar et al., 2016).

Safety and Hazards

While specific safety and hazard information for “1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine” is not available, similar compounds like “1-[3-(benzyloxy)phenyl]propan-1-one” have safety information available. They are labeled with the GHS07 pictogram and have the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c17-16(9-10-16)14-7-4-8-15(11-14)18-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRKBNPYZAEZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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